5-Bromo-2-methoxy-4-methylpyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are pivotal in various scientific fields, with a pronounced impact on medicinal chemistry. researchgate.netresearchgate.net These compounds form the core structure of numerous pharmaceutical drugs and are recognized for their broad spectrum of biological and pharmacological activities. researchgate.netwisdomlib.org Research has demonstrated that pyridine derivatives possess potential as antifungal, antibacterial, antioxidant, antiviral, and anticancer agents. researchgate.net They are also investigated for anti-inflammatory, anticonvulsant, and analgesic properties. wisdomlib.org The versatility of the pyridine scaffold allows chemists to modify its structure to fine-tune its biological activity, making it a "privileged scaffold" in drug design. rsc.orgnih.gov Beyond medicine, pyridine derivatives are utilized in agriculture and as chemosensors for detecting various ions and neutral species. researchgate.net
Structural and Synthetic Context of 5-Bromo-2-methoxy-4-methylpyridin-3-amine within Functionalized Heterocycles
Structural Context:
This compound is a highly functionalized or "heavily substituted" aminopyridine. acs.org Its structure features a pyridine ring with five substituents: a bromine atom at position 5, a methoxy (B1213986) group at position 2, a methyl group at position 4, and an amino group at position 3. The arrangement of these functional groups—an electron-donating amino group, an electron-donating methoxy group, a methyl group, and an electron-withdrawing bromine atom—creates a unique electronic and steric environment on the pyridine ring. This specific substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors for oncological research.
Below are the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | 5-bromo-2-methoxypyridin-3-amine nih.gov |
| Molecular Formula | C₆H₇BrN₂O nih.gov |
| Molecular Weight | 203.04 g/mol nih.gov |
| CAS Number | 884495-39-0 nih.gov |
| Canonical SMILES | COC1=C(C=C(C=N1)Br)N nih.gov |
| InChIKey | HJOOFLFWIISCAI-UHFFFAOYSA-N nih.gov |
Synthetic Context:
The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step sequences to install the desired functional groups with correct regioselectivity. The primary synthetic route to this compound involves the chemical reduction of its corresponding nitro precursor, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
This transformation is a standard method in organic synthesis for converting an electron-withdrawing nitro group into a versatile, nucleophilic amino group. The nitro compound itself is a key intermediate. innospk.com The presence of the nitro group on the pyridine ring facilitates certain reactions and its subsequent reduction to an amine opens up a wide range of further chemical modifications, such as diazotization or acylation, enabling the construction of fused heterocyclic systems like imidazopyridines. This precursor serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs). innospk.com
| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 3wpharm.com | C₇H₇BrN₂O₃ 3wpharm.com | 247.05 g/mol 3wpharm.com |
The synthesis of related substituted aminopyridines often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups onto the pyridine ring. mdpi.com For instance, the bromine atom on similar pyridine scaffolds is often utilized as a handle for such coupling reactions. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKOULGWGXGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy 4 Methylpyridin 3 Amine and Its Functional Analogues
Strategic Approaches to the Pyridine (B92270) Core Construction
The assembly of the core pyridine structure is the foundational step in the synthesis of complex derivatives. Strategies can be broadly categorized into building the ring from acyclic precursors with pre-installed functional groups or by functionalizing a pre-existing pyridine ring.
Precursor-Directed Synthesis and Functional Group Pre-installation
De novo synthesis of the pyridine ring allows for the strategic placement of desired functional groups by selecting appropriately substituted acyclic precursors. illinois.edu Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, provide a versatile route to highly functionalized dihydropyridines that can be subsequently oxidized to pyridines. illinois.edu Modern variations of this approach allow for the construction of non-symmetrically substituted pyridines, which has been a significant challenge. nih.gov
Another powerful strategy involves cycloaddition reactions. For instance, [2+2+2] cycloadditions of alkynes and nitriles, often catalyzed by transition metals, can rapidly generate complex pyridine structures from simple starting materials. illinois.edu Similarly, rhodium-catalyzed C-H activation provides a pathway to synthesize highly substituted pyridines from α,β-unsaturated imines and alkynes through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence. nih.gov These methods are advantageous as they often tolerate a wide variety of functional groups. nih.gov
The selection of precursors is paramount for installing the specific methoxy (B1213986), methyl, and amine groups required for the target compound's analogues. For example, using precursors with pre-installed cyano groups can lead to the formation of aminopyridines upon cyclization. rsc.org
Regioselective Functionalization of Pyridine Rings
Achieving specific substitution patterns on a pre-formed pyridine ring presents a significant challenge due to the electronic nature of the heterocycle. nih.gov The direct, position-selective C-4 alkylation of pyridines, for example, has historically been difficult, often resulting in mixtures of regioisomers. nih.gov Recent advances have focused on overcoming these challenges through various strategies.
One approach involves the use of blocking groups to direct functionalization to a specific position. For instance, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. nih.gov This method is operationally simple and allows for the use of native pyridine as a starting material, reversing the traditional approach of functionalizing an already substituted ring late in a synthetic sequence. nih.gov
Another strategy involves the temporary conversion of pyridines into more reactive, electron-rich intermediates. nih.gov This can be achieved through a dearomatization-rearomatization sequence or a ring-opening-ring-closing sequence via Zincke imine intermediates, enabling regioselective electrophilic functionalization under mild conditions. nih.gov Transition metal catalysis also plays a crucial role in the regioselective functionalization of pyridines at the 2, 3, and 4-positions through the generation of pyridine carbene intermediates. eurekaselect.com
Post-Synthetic Derivatization at the Pyridin-3-amine Position
The amino group at the C-3 position is a key handle for further molecular diversification. Standard amine chemistry can be employed to introduce a wide array of functional groups. For example, the primary amine of a compound like 5-bromo-2-methylpyridin-3-amine (B1289001) can be readily acylated.
A typical derivatization is the reaction with acetic anhydride (B1165640) to form the corresponding acetamide, N-[5-Bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This reaction is generally straightforward and can be accomplished by stirring the amine with acetic anhydride in a suitable solvent, sometimes with a catalytic amount of strong acid. mdpi.com
The reactivity of the 3-aminopyridine (B143674) moiety is well-established. It can undergo Hofmann rearrangement from nicotinamide, demonstrating the accessibility and reactivity of this functional group. wikipedia.org Such derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's properties.
| Starting Material | Reagent | Product | Reference |
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-Bromo-2-methylpyridin-3-yl]acetamide | mdpi.com |
| Nicotinamide | Sodium hypobromite | 3-Aminopyridine | wikipedia.org |
Halogenation and Alkoxylation Strategies for Specific Ring Substitution Patterns
The introduction of halogen and alkoxy groups at specific positions on the pyridine ring is critical for synthesizing the target compound. These strategies often need to overcome the inherent reactivity patterns of the pyridine nucleus.
Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions, often leading to a mixture of products with a preference for the 3-position. nih.govchemrxiv.org To achieve high regioselectivity, modern methods often employ unconventional intermediates. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This approach transforms the electron-deficient pyridine into a series of polarized alkenes that readily react with N-halosuccinimides (NBS for bromination, NIS for iodination) to achieve highly regioselective 3-halogenation under mild conditions. nih.govchemrxiv.org Another approach uses designed phosphine (B1218219) reagents that are selectively installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org
Alkoxylation, such as the introduction of a methoxy group, can be achieved via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, a halogen atom at the C-2 or C-6 position can be displaced by a methoxide (B1231860) source, such as sodium methoxide. pharm.or.jpchemicalbook.com The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid from a 2,6-dichloropyridine (B45657) precursor illustrates this, where one of the chloro groups is selectively replaced by a methoxy group. pharm.or.jp The choice of solvent can be critical in directing the regioselectivity of such reactions. pharm.or.jp
| Reaction Type | Key Strategy | Target Position | Reagents | Reference |
| Halogenation | Zincke Imine Intermediates | 3-position | N-halosuccinimide | nih.govchemrxiv.org |
| Halogenation | Phosphine Reagents | 4-position | Designed Phosphines, Halide source | nih.govchemrxiv.org |
| Alkoxylation | Nucleophilic Aromatic Substitution | 2-position | Sodium Methoxide | pharm.or.jpchemicalbook.com |
Cross-Coupling Reactions for Diversification of the Pyridine Scaffold
Cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the pyridine scaffold. The bromine atom at the C-5 position of the target compound is ideally suited for such transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds due to its mild conditions and high functional group tolerance. nih.gov This reaction typically involves the coupling of an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.org
For pyridine-containing substrates, the choice of ligand for the palladium catalyst is crucial for achieving high efficiency. Bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos), have been shown to dramatically improve the scope and efficiency of Suzuki couplings involving pyridyl halides. nih.gov These advanced catalyst systems can facilitate the coupling of even challenging substrates like unactivated aryl chlorides at room temperature and with low catalyst loadings. nih.gov
The Suzuki reaction has been successfully applied to 5-Bromo-2-methylpyridin-3-amine, coupling it with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com This demonstrates the feasibility of diversifying the pyridine core at the C-5 position, allowing for the synthesis of a wide range of 5-aryl-2-methoxy-4-methylpyridin-3-amine analogues. It is noteworthy that the primary amine group on the pyridine ring is often tolerated in these reactions, avoiding the need for protection and deprotection steps. acs.org
| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-aryl-2-methylpyridin-3-yl]acetamide | mdpi.com |
| Aryl/Heteroaryl Halides | Pyridylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | Bipyridines | acs.org |
Other Transition-Metal Catalyzed Coupling Methodologies
While Suzuki-Miyaura coupling is a prominent method for C-C bond formation on pyridine rings, other transition-metal catalyzed reactions, including Negishi and Hiyama couplings, provide powerful alternatives for creating functional analogues. These methods offer distinct advantages in terms of substrate scope and reaction conditions.
The Negishi cross-coupling reaction, for instance, allows for the functionalization of pyridines at positions remote to the nitrogen atom. nih.gov This methodology involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A protocol has been developed for the C4-functionalization of pyridines, which traditionally presents a challenge. nih.gov This involves an initial deprotonation to form a 4-sodiopyridine intermediate, followed by transmetalation with zinc chloride to generate the organozinc reagent necessary for the Negishi coupling with various aromatic and heteroaromatic halides. nih.gov
The Hiyama cross-coupling reaction presents another versatile tool, utilizing organosilicon compounds and organic halides. nih.gov This reaction is valued for the low toxicity and high stability of the organosilicon reagents. The mechanism typically involves the oxidative addition of the organic halide to a Palladium(0) catalyst, followed by transmetalation with the activated organosilicon species, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
A prime example of applying these coupling strategies to a closely related substrate is the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com This reaction, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base, effectively produces a range of 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com The success of this transformation on a similar scaffold underscores the viability of such methods for the synthesis of derivatives of 5-Bromo-2-methoxy-4-methylpyridin-3-amine.
Table 1: Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids mdpi.com
Multi-Component Reaction Sequences for Complex Pyridine Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become a cornerstone of efficient organic synthesis. bohrium.comresearchgate.net These reactions are highly atom-economical and allow for the rapid construction of complex molecular frameworks, such as polysubstituted pyridines, from simple starting materials. bohrium.comrsc.org
One innovative two-pot, three-component procedure for preparing substituted pyridines involves a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction. nih.gov This sequence has been demonstrated with a range of aryl aldehydes, α,β-unsaturated carboxylic acids, and enamines to provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov The use of readily available carboxylic acids instead of vinyl azides enhances the practicality of this method. nih.gov
Another versatile MCR for pyridine synthesis is the one-pot, four-component reaction of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile. nih.gov Using SnCl₂·2H₂O as a catalyst in water, this method affords highly substituted pyridines in good yields, showcasing a simple and effective route to medicinally relevant scaffolds. nih.gov The application of nanocatalysts in MCRs has also gained significant attention, offering advantages like high efficiency and catalyst reusability. rsc.org For example, ZnO nanoparticles have been used to catalyze the solvent-free reaction of acetophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297) to produce 2,4,6-triarylpyridines in high yields. rsc.org
Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis
Development of Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for pyridine derivatives, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.incitedrive.com Key strategies include the use of environmentally friendly solvents, solvent-free conditions, reusable catalysts, and energy-efficient techniques like microwave irradiation. rasayanjournal.co.inresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov A study on the synthesis of novel pyridine derivatives via a one-pot, four-component reaction demonstrated these advantages clearly. The reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation was completed in 2-7 minutes with yields of 82-94%, whereas the same reaction under conventional heating required 6-9 hours and gave lower yields (73-84%). nih.gov
The use of nanocatalysts, such as magnetic nanoparticles, aligns with green chemistry principles due to their high surface-to-volume ratios, which enhances catalytic activity, and their magnetic properties, which allow for easy recovery and reuse. nih.gov Furthermore, performing reactions in greener solvents like water or ethanol, or under solvent-free conditions, significantly reduces the generation of hazardous waste. rasayanjournal.co.inijpsonline.com These approaches not only offer environmental benefits but also often lead to financial gains through reduced energy consumption, shorter processing times, and simplified workup procedures. rasayanjournal.co.in
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis nih.gov
Elucidation of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methoxy 4 Methylpyridin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the nucleus towards attack by electrophiles. nih.gov When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the C-3 and C-5 positions, as the cationic intermediates (sigma complexes) from attack at these positions avoid placing a positive charge on the electronegative nitrogen atom. acs.org
In 5-bromo-2-methoxy-4-methylpyridin-3-amine, the ring is heavily substituted. The C-3 and C-5 positions are already occupied. The remaining open position is C-6. The directing effects of the existing substituents on this position are as follows:
Amino group (C-3): As a powerful activating group, it strongly directs ortho and para. It would activate the C-2 and C-4 positions (already substituted) and the C-6 position (para).
Methoxy (B1213986) group (C-2): This is also a strong activating group, directing ortho and para. It activates the C-3 (substituted) and C-5 (substituted) positions.
Methyl group (C-4): A weak activator, directing ortho and para. It would activate the C-3 and C-5 positions (both substituted).
Bromo group (C-5): A deactivating group that directs ortho and para. It would direct an incoming electrophile to the C-4 and C-6 positions.
The C-6 position ispara to the strongly activating amino group and ortho to the deactivating bromo group. The concerted activating effect of the amino group likely makes the C-6 position the most nucleophilic and thus the primary site for any potential electrophilic attack, should conditions be forced enough to overcome the inherent deactivation of the pyridine ring.
While direct EAS reactions on this specific molecule are not widely reported, related transformations have been achieved on similar scaffolds. For instance, the amino group can be protected as an amide (e.g., a pivaloylamide) to modulate its reactivity and direct lithiation (a form of electrophilic substitution) to a specific position. doi.org Another relevant reaction is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA), where the pyridine ring acts as the nucleophile to form 6-azaindole (B1212597) systems. nih.gov
| Position | Influence of Substituents on Electrophilic Attack | Predicted Reactivity |
| C-6 | Para to strongly activating -NH₂, Ortho to deactivating -Br | Most likely site for EAS |
| C-2, C-3, C-4, C-5 | Occupied | Unreactive |
Nucleophilic Aromatic Substitution Processes
The electron-deficient nature of the pyridine ring facilitates Nucleophilic Aromatic Substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen. In this compound, there are two potential leaving groups for an SNAr reaction: the methoxy group at C-2 and the bromo group at C-5.
Displacement of the 2-Methoxy Group: The C-2 position is inherently activated towards nucleophilic attack. The methoxy group can be displaced by strong nucleophiles. Protocols for the nucleophilic amination of methoxypyridines using reagents like sodium hydride and an amine have been developed, demonstrating the viability of displacing methoxy groups from the pyridine ring. google.com
Displacement of the 5-Bromo Group: While C-5 is not as classically activated as C-2 or C-4, the electronic influence of the other substituents can affect its reactivity. The strongly electron-donating amino group at C-3 and the methoxy group at C-2 increase the electron density of the ring, which would typically disfavor SNAr. However, in reactions of brominated pyridines with ammonia, the reactivity of the bromine atoms is highly dependent on their position and the reaction conditions. researchgate.net Given the high activation barrier, displacement of the 5-bromo substituent via a standard SNAr mechanism is expected to be difficult without significant activation.
| Leaving Group | Position | Activating/Deactivating Factors | Plausibility of SNAr |
| Methoxy (-OCH₃) | C-2 | Inherently activated position in pyridines. | Plausible with strong nucleophiles. |
| Bromo (-Br) | C-5 | Not an inherently activated position; ring is electron-rich from -NH₂ and -OCH₃. | Less likely without specific activation. |
Reactivity Profiles of the Amine Functional Group
The primary amine at the C-3 position is a versatile functional group capable of undergoing a variety of transformations.
Acylation: The amine can be readily acylated to form amides. A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its efficient conversion to N-[5-bromo-2-methylpyridin-3-yl]acetamide upon reaction with acetic anhydride in the presence of sulfuric acid. researchgate.net This reaction is useful for protecting the amine or as a precursor for further transformations.
Alkylation: The amine can be alkylated, though direct alkylation can sometimes lead to overalkylation. Reductive amination is a more controlled method. Protocols for the reductive amination of 3-amino-4-halopyridines with various aldehydes and ketones have been established, providing efficient access to N-substituted derivatives. acs.org
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Pyridyldiazonium salts are often unstable but can be used immediately in subsequent reactions. These include Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -CN, -OH) or intramolecular cyclization reactions. nih.govuni.lu
| Reaction Type | Reagents | Product Type | Reference Example |
| Acylation | Acetic Anhydride, H₂SO₄ | N-acetylated pyridine | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-alkylated pyridine | acs.org |
| Diazotization | NaNO₂, HCl (aq.) | Pyridyldiazonium salt | nih.govuni.lu |
Transformational Chemistry of Bromo and Methoxy Substituents
The bromo and methoxy groups serve as key handles for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.
Bromo Group Transformations: The carbon-bromine bond at the C-5 position is an excellent site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, catalyzed by Pd(PPh₃)₄ with a base like K₃PO₄, has been shown to produce a range of 5-aryl-2-methylpyridin-3-amines in good yields. researchgate.net This demonstrates the high utility of the bromo substituent for creating biaryl structures.
Other Cross-Couplings: The bromo group is also amenable to other common cross-coupling reactions, including the Sonogashira coupling (with terminal alkynes), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines), greatly expanding the synthetic possibilities. nih.govresearchgate.net
Methoxy Group Transformations: The 2-methoxy group can be cleaved under specific, often harsh, conditions (e.g., with strong acids like HBr) to yield the corresponding 2-pyridone tautomer. This transformation unmasks a hydroxyl group, providing another point for functionalization. researchgate.net
| Substituent | Reaction Type | Catalyst/Reagents | Product Feature |
| Bromo (-Br) | Suzuki-Miyaura Coupling | Pd(0) catalyst, Base, Arylboronic acid | C-C bond (Aryl-Aryl) |
| Bromo (-Br) | Sonogashira Coupling | Pd/Cu catalyst, Base, Alkyne | C-C bond (Aryl-Alkynyl) |
| Bromo (-Br) | Heck Reaction | Pd catalyst, Base, Alkene | C-C bond (Aryl-Vinyl) |
| Bromo (-Br) | Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N bond (Aryl-Amine) |
| Methoxy (-OCH₃) | Ether Cleavage | HBr or BBr₃ | Pyridone/Hydroxypyridine |
Redox Chemistry of Substituted Pyridin-3-amines
The redox chemistry involves the oxidation or reduction of the pyridine nucleus or its functional groups.
Oxidation:
N-Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids, such as hydrogen peroxide in acetic acid. nih.govnih.gov The resulting N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.
Oxidation of the Amino Group: The 3-amino group can be targeted by oxidizing agents. A kinetic study of the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid (PMSA) showed that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net Reactions with powerful oxidizing radicals, such as hydroxyl radicals (•OH), also lead to the formation of adducts. doi.org In some cases, oxidation of ortho-amino carboxamides can lead to intramolecular N-N bond formation. nih.gov
Reduction:
Reduction of the Pyridine Ring: The pyridine ring can be catalytically hydrogenated to the corresponding piperidine (B6355638) ring. This typically requires a catalyst such as nickel or palladium and hydrogen gas, often under pressure. google.com
Reductive Dehalogenation: The 5-bromo substituent can potentially be removed (hydrodebromination) via catalytic hydrogenation (e.g., using H₂, Pd/C, and a base) or other reducing agents. This reaction would yield 2-methoxy-4-methylpyridin-3-amine. researchgate.net
| Process | Target | Typical Reagents | Resulting Structure |
| Oxidation | Pyridine Nitrogen | H₂O₂ / Acetic Acid | Pyridine-N-oxide |
| Oxidation | Amino Group | Peroxomonosulfuric Acid | Oxidized amine products |
| Reduction | Pyridine Ring | H₂, Ni or Pd/C | Piperidine ring |
| Reduction | Bromo Group | H₂, Pd/C, Base | Debrominated pyridine |
Intra- and Intermolecular Cyclization Reactions
The functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems.
Synthesis of Fused Pyridines: The amine group is a key nucleophile for building adjacent rings. For example, 3-aminopyridines can undergo cobalt-catalyzed [2+2+2] cycloaddition with alkynes and nitriles to construct tricyclic fused pyridine systems. nih.gov
Synthesis of Azaindoles (Pyrrolopyridines): The reaction of 3-amino-4-methylpyridines with reagents like TFAA can lead to an electrophilic [4+1]-cyclization, where the C-2 position of the pyridine ring and the amino nitrogen act as the four-atom component and the activated methyl group provides the one-carbon component to form a fused pyrrole (B145914) ring, yielding a 6-azaindole. nih.gov
Synthesis of Furopyridines: The 2-methoxy group can be converted to a 2-pyridone (hydroxyl group), which can then be used as a handle for building a fused furan (B31954) ring. For example, reaction with an α-haloketone followed by intramolecular cyclization is a common strategy for synthesizing furo[2,3-b]pyridines. libretexts.org
| Target Heterocycle | Key Functional Groups Involved | General Strategy |
| Fused Tricyclic Pyridines | -NH₂ group, Pyridine π-system | Co-catalyzed [2+2+2] cycloaddition |
| 6-Azaindoles | -NH₂ group, C-2 of pyridine, C-4 methyl group | Electrophilic [4+1] cyclization |
| Quinolines | -NH₂ group, C-4 methyl group (after modification) | Friedländer annulation |
| Furopyridines | -OCH₃ group (after conversion to -OH) | Annulation of a furan ring |
State of the Art Spectroscopic and Analytical Characterization for Structural Validation
Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Methoxy 4 Methylpyridin 3 Amine Systems
Quantum Chemical Investigations and Electronic Structure Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical properties.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of molecules due to its balance of accuracy and computational cost. For 5-Bromo-2-methoxy-4-methylpyridin-3-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. scispace.comnih.gov This optimization process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
These calculations would yield the molecule's total energy, dipole moment, and the distribution of electronic charge. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and represents typical outputs from DFT calculations for similar molecules.)
| Property | Predicted Value |
| Optimized Energy (Hartree) | -2850.12345 |
| Dipole Moment (Debye) | 2.58 D |
| Point Group | C1 |
Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.
Semi-Empirical Methods: These methods, such as PM6 or AM1, simplify calculations by using parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are significantly faster and can be applied to larger molecular systems or for preliminary conformational analysis. nih.gov For this compound, semi-empirical methods could be used for an initial, rapid exploration of its potential energy surface.
Ab Initio Methods: Ab initio ("from the beginning") methods, like Hartree-Fock (HF) and more advanced correlated methods (e.g., Møller-Plesset perturbation theory, MP2), are based solely on first principles without empirical parameterization. researchgate.netnih.goveurjchem.com While computationally intensive, they can provide highly accurate results. An ab initio calculation on this compound would serve as a benchmark for results obtained from DFT and semi-empirical methods.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Theoretical vibrational frequencies can be calculated using DFT. researchgate.netdntb.gov.ua These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. scispace.comresearchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net The predicted spectra can be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes.)
| Spectroscopic Technique | Predicted Parameter | Value |
| FT-IR | C-Br Stretch | ~650 cm⁻¹ |
| FT-IR | C-N Stretch | ~1300-1350 cm⁻¹ |
| ¹³C NMR | C-Br | ~110-120 ppm |
| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm |
| UV-Vis (TD-DFT) | λmax | ~280 nm |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape over time. This would reveal the flexibility of the molecule, the rotational barriers of its substituent groups (such as the methoxy (B1213986) and amine groups), and potential intramolecular interactions like hydrogen bonding.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). researchgate.netnih.govresearchgate.netacs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Note: This data is illustrative and based on general principles of FMO theory for similar compounds.)
| Parameter | Predicted Value (eV) |
| E(HOMO) | -5.8 |
| E(LUMO) | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Ionization Potential | 5.8 |
| Electron Affinity | 1.2 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methods for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. For pyridine derivatives, a class of compounds with broad therapeutic applications, QSAR models have been instrumental in designing novel candidates for various diseases. chemrevlett.comnih.gov These models establish a mathematical correlation between the structural features of pyridine molecules (descriptors) and their observed activities.
A common approach involves using Multiple Linear Regression (MLR) to build the QSAR model. For instance, a study on 30 crystal structures of pyridine and bipyridine derivatives aimed at treating cervical cancer utilized the MLR method to model the half-maximal inhibitory concentration (IC50) against the HeLa cell line. chemrevlett.com The statistical robustness of such models is crucial and is validated using several metrics. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and various cross-validation coefficients like Q² (leave-one-out or leave-multiple-out), which assess the model's predictive power. chemrevlett.comresearchgate.net In one study, the R² values for the training and test sets were 0.808 and 0.908, respectively, indicating a reliable and predictive model. chemrevlett.comchemrevlett.com
The descriptors used in these models can be of various types, including topological, electronic, and hydrophobic. For example, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists found a significant correlation between their activity and Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This suggests that charge transfer within the molecule and the hydrophobicity of specific groups are key factors governing the interaction with the biological target. nih.gov Similarly, QSAR models have been developed for pyridine derivatives as RIPK2 inhibitors for inflammatory diseases, further highlighting the broad applicability of these computational techniques. researchgate.net
The insights gained from QSAR studies are not purely theoretical; they have practical applications in drug design. By understanding which structural features enhance or diminish activity, researchers can rationally design new compounds with potentially higher potency and better ADME (absorption, distribution, metabolism, and excretion) properties. chemrevlett.comnih.gov
| Pyridine Derivative Class | Therapeutic Target/Activity | QSAR Method | Key Findings & Validation Metrics | Reference |
|---|---|---|---|---|
| Pyridine and Bipyridine Derivatives | Anticancer (Cervical Cancer) | Multiple Linear Regression (MLR) | Model showed good correlation with IC50 values. R² = 0.808 (training), 0.908 (test); Q²LOO = 0.784. | chemrevlett.comchemrevlett.com |
| Imidazo[1,2-a]pyridine Derivatives | Acid Pump Antagonists | QSAR and Molecular Docking | Activity correlates with Global Topological Charge Indices (GTCI) and substituent hydrophobicity (π). | nih.gov |
| Pyrimidine (B1678525) and Pyridine Derivatives | RIPK2 Inhibitors (Inflammatory Diseases) | MLR based on OECD guidelines | Robust models developed with strong internal and external validation. Q² = 0.7701–0.8200. | researchgate.net |
| Quaternary Pyridine Salts | Antioxidant Activity | QSAR Analysis | Analyzed the influence of antioxidant activity parameters on reactivation ability and toxicity. | wjpsonline.com |
In Silico Screening and Virtual Library Design for Functional Analogues
In silico screening and the design of virtual libraries are powerful computational strategies to accelerate the discovery of new drug candidates. These methods allow for the rapid evaluation of large numbers of molecules for their potential to interact with a specific biological target, thereby prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. For functional analogues of substituted pyridines like this compound, these techniques are invaluable for exploring vast chemical spaces to identify novel inhibitors or modulators for various targets. nih.gov
The process typically begins with the design of a virtual library. This library can be constructed based on a known active scaffold or through reaction-based enumeration, where virtual reactions are performed on a set of starting materials to generate a diverse collection of potential products. researchgate.net For instance, a virtual library of 1050 pyridine dicarbonitriles was created to identify potential therapeutics for prion diseases. researchgate.net In another study targeting malaria, a library of 300 pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was generated. nih.govmalariaworld.org
Once the library is established, virtual screening is performed, most commonly using molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. For example, pyridine and pyrimidine derivatives were screened against Cyclin-dependent kinase 9 (CDK9), a cancer target, using molecular docking to prioritize compounds with favorable binding affinities. ijfmr.com Similarly, in silico screening was employed to identify pyridin-3-amine derivatives as multi-targeted protein kinase inhibitors for non-small cell lung cancer, starting with screening against fibroblast growth factor receptors (FGFR). nih.gov
Following docking, further computational filters are often applied. These can include ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness and safety profiles of the virtual hits. ijfmr.comnih.gov The top-ranked compounds from this multi-step screening process are then selected for chemical synthesis and in vitro biological evaluation to validate the computational predictions. nih.govresearchgate.net This integrated approach of virtual library design and in silico screening has proven effective in discovering novel pyridine-based inhibitors for a range of targets, including dihydrofolate reductase (DHFR) for anticancer activity and cholinesterases for Alzheimer's disease. researchgate.netmdpi.com
| Therapeutic Area | Biological Target | Library Size/Type | Screening Method | Outcome | Reference |
|---|---|---|---|---|---|
| Neurodegenerative Disease | Prion Protein | 1050 reaction-based compounds | Molecular Docking (GOLD) | Identified 19 compounds as binders via subsequent SPR screening. | researchgate.net |
| Infectious Disease (Malaria) | Pf-DHFR | 300 hybrid pyridine derivatives | Molecular Docking, Toxicity Study | Selected 10 compounds for synthesis and antimalarial evaluation. | nih.govmalariaworld.org |
| Cancer | CDK9 | Large chemical library | Molecular Docking, ADMET analysis | Revealed several promising pyridine and pyrimidine derivatives for further validation. | ijfmr.com |
| Cancer (NSCLC) | FGFR, RET, EGFR, etc. | Database screening | In silico screening, SAR | Disclosed a hit compound (3m) with potent multi-kinase inhibition. | nih.gov |
| Cancer | Dihydrofolate Reductase (DHFR) | Quinazolinone and Pyridine derivatives | Molecular Docking, MD simulations | Identified 'best fit' molecules for synthesis and in vitro assay. | researchgate.net |
Molecular and Cellular Mechanisms of Biological Activity of 5 Bromo 2 Methoxy 4 Methylpyridin 3 Amine Derivatives
Modulatory Effects on Protein Kinase Activities and Signaling Cascades
Derivatives of 5-Bromo-2-methoxypyridin-3-amine have been identified as key intermediates in the synthesis of potent protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
One notable area of investigation has been the development of dual PI3K/mTOR inhibitors. The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are central components of a signaling pathway that governs cell growth, proliferation, and survival. nih.gov A series of sulfonamide methoxypyridine derivatives, synthesized using 5-Bromo-2-methoxypyridin-3-amine as a starting material, have demonstrated potent inhibitory activity against these kinases. For instance, a derivative with a quinoline (B57606) core, compound 22c , exhibited strong inhibitory activity against both PI3Kα and mTOR. nih.gov
The potent and dual inhibition of PI3K and mTOR by these derivatives suggests their potential to disrupt the entire PI3K/AKT/mTOR signaling cascade. This pathway is frequently overactive in cancer, and its inhibition can lead to decreased tumor growth and survival. The ability of these compounds to modulate such a critical signaling network highlights their therapeutic potential in oncology.
Table 1: Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative (22c) against PI3Kα and mTOR
| Kinase Target | IC50 (nM) |
|---|---|
| PI3Kα | 0.22 |
| mTOR | 23 |
Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors. nih.gov
Influence on Cellular Proliferation and Cell Cycle Regulation
Consistent with their ability to inhibit key signaling pathways involved in cell growth, derivatives of methoxypyridines have shown significant antiproliferative activity against various cancer cell lines. The inhibition of cellular proliferation is often a consequence of inducing cell cycle arrest and apoptosis.
The potent PI3K/mTOR inhibitor, 22c , was found to effectively suppress the proliferation of human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells. nih.gov Further investigation into its mechanism revealed that this compound induces cell cycle arrest in the G0/G1 phase in a dose-dependent manner in HCT-116 cells. nih.gov This blockage of the cell cycle prevents cancer cells from progressing to the DNA synthesis (S) phase, thereby halting their proliferation. In addition to cell cycle arrest, this derivative was also shown to induce apoptosis, or programmed cell death, in HCT-116 cells. nih.gov
Other related methoxypyridine derivatives have also demonstrated notable antiproliferative effects. A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles exhibited promising cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com
Table 2: Antiproliferative Activity of Methoxypyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 |
|---|---|---|
| Sulfonamide Methoxypyridine (22c) | HCT-116 | 20 nM |
| Sulfonamide Methoxypyridine (22c) | MCF-7 | 130 nM |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | 1-5 µM |
Data compiled from studies on the antiproliferative effects of various methoxypyridine derivatives. nih.govmdpi.com
Investigation of Molecular Target Interactions and Binding Affinity
The biological activity of 5-Bromo-2-methoxy-4-methylpyridin-3-amine derivatives is intrinsically linked to their ability to interact with specific molecular targets. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of their target proteins.
In the case of the dual PI3K/mTOR inhibitors, molecular docking simulations were performed to understand the binding interactions of the most potent derivative, 22c , with the kinase domains of PI3Kα and mTOR. nih.gov These computational studies confirmed that the compound fits snugly into the ATP-binding pocket of both enzymes, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. This strong binding affinity at the molecular level explains the potent enzymatic inhibition observed in biochemical assays.
Antimicrobial Efficacy and Mechanisms of Action
The pyridine (B92270) framework is a common feature in many antimicrobial agents, and derivatives of brominated pyridines have shown promise in this area. nih.gov While specific data on this compound derivatives is limited, studies on structurally related compounds provide insights into their potential antimicrobial activity.
Research on other pyridine derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, a study on novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety revealed that a 4-fluoro substituted compound exhibited high antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which was twice as potent as the positive control, gatifloxacin. nih.gov Some compounds in the same study also showed antifungal activity equivalent to fluconazole (B54011) against Candida albicans ATCC 9763, with an MIC of 8 µg/mL. nih.gov
The mechanisms of antimicrobial action for pyridine derivatives are varied and can include the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis. The presence of a bromine atom on the pyridine ring is known to often enhance the antibacterial activity of naphthyridine derivatives. nih.gov
Table 3: Antimicrobial Activity of a 4-Fluoro Substituted Pyridine Derivative
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacteria | 0.5 |
| Candida albicans ATCC 9763 | 8 |
Data from a study on the antimicrobial activity of novel pyridine derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Pathway Elucidation
Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of chronic diseases. Pyrimidine (B1678525) and pyridine-based compounds have been investigated for their anti-inflammatory properties. nih.govpensoft.net These compounds can exert their effects by modulating key inflammatory pathways.
Studies on pyrimidine derivatives have shown that they can inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are responsible for PGE2 synthesis. nih.gov Furthermore, these compounds can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govrsc.org
A novel pyrimidine derivative was found to significantly reduce the inflammatory response induced by lipopolysaccharide (LPS) in macrophage cells. rsc.org This effect was attributed to the downregulation of cytokines and the modulation of the Toll-like receptor 4 (TLR4)/NF-κB and the Kelch-like ECH-associated protein-1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathways. rsc.org While these findings are on related heterocyclic systems, they suggest potential anti-inflammatory mechanisms that could be relevant for derivatives of this compound.
Broader Spectrum Biological Activities of Related Pyridine Frameworks
The pyridine scaffold is a privileged structure in drug discovery, and its derivatives have been reported to possess a wide array of biological activities beyond those already discussed. The versatility of the pyridine ring allows for its incorporation into compounds with diverse pharmacological profiles.
These activities include, but are not limited to, antiviral, antitubercular, anticonvulsant, and analgesic properties. The specific biological activity is highly dependent on the substitution pattern around the pyridine core. The introduction of different functional groups can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.
The broad spectrum of biological activities associated with pyridine-based molecules underscores their importance in medicinal chemistry and provides a strong rationale for the continued exploration of novel derivatives, including those based on the this compound framework, for the development of new therapeutic agents.
Applications in Advanced Organic Synthesis, Catalysis, and Materials Science
Utility as Precursors and Building Blocks in Complex Molecule Synthesis
5-Bromo-2-methoxy-4-methylpyridin-3-amine and structurally similar compounds are recognized as important heterocyclic building blocks in organic synthesis. bldpharm.com The strategic placement of its functional groups allows for selective and diverse chemical transformations, making it a valuable precursor for constructing larger, more complex molecules. hzsqchem.com
The primary utility of this compound stems from the reactivity of the bromine atom and the amino group. The bromine atom, in particular, serves as a key reactive handle for carbon-carbon bond-forming reactions. For instance, similar bromo-aminopyridine structures readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, the bromo-substituted pyridine (B92270) is coupled with various arylboronic acids to produce novel 5-aryl-pyridin-3-amine derivatives. mdpi.com This method is a powerful tool for creating complex bi-aryl structures, which are common motifs in pharmaceuticals and functional materials.
The amino group can be acylated to form amides, which can then undergo further coupling reactions. mdpi.com This sequential functionalization demonstrates the compound's role as a versatile scaffold, allowing for the stepwise construction of intricate molecular frameworks. The presence of the methoxy (B1213986) and methyl groups also influences the electronic properties of the pyridine ring, which can affect reaction pathways and product outcomes. innospk.com
Table 1: Role of this compound as a Building Block
| Feature/Reaction | Role in Synthesis | Resulting Structure |
|---|---|---|
| Bromo Group | Serves as a reactive site for substitution and cross-coupling reactions (e.g., Suzuki coupling). mdpi.cominnospk.com | Enables the formation of C-C bonds, linking the pyridine core to other aryl or alkyl groups. mdpi.com |
| Amino Group | Can be derivatized (e.g., acylation) to introduce new functional groups or modify solubility and electronic properties. mdpi.com | Forms amides and other derivatives for multi-step synthesis. mdpi.com |
| Pyridine Core | Acts as a stable heteroaromatic scaffold for building complex molecules. hzsqchem.com | Provides the foundational structure for a wide range of biologically active compounds and functional materials. hzsqchem.com |
Role in Medicinal Chemistry Lead Generation and Optimization
In medicinal chemistry, the process of discovering new drugs often begins with identifying "hit" compounds, which are then optimized into "lead" compounds with improved potency and drug-like properties. researchgate.net Heterocyclic scaffolds, such as the one found in this compound, are pivotal in this process. hzsqchem.com
This compound serves as a core intermediate in the synthesis of potential drug candidates due to its combination of a heteroaromatic ring and multiple reactive handles. hzsqchem.com The pyridine scaffold is a common feature in many approved drugs. The bromine atom is particularly valuable for lead optimization, as it allows for the systematic exploration of the chemical space around the core molecule through coupling reactions. mdpi.com By replacing the bromine with various other substituents, medicinal chemists can fine-tune the compound's affinity for its biological target.
Research has shown that the introduction of a bromine atom at the 5-position of a pyridinyl ring can significantly improve a compound's binding affinity to its target, such as the human Adenosine A3 receptor. acs.org This highlights the strategic importance of the 5-bromo-pyridinyl moiety in optimizing lead compounds. The amino and methoxy groups provide additional points for modification to enhance properties like solubility, metabolic stability, and target selectivity.
Table 2: Significance of Structural Features in Medicinal Chemistry
| Structural Feature | Role in Lead Generation & Optimization |
|---|---|
| Pyridine Scaffold | A well-established heteroaromatic core in many pharmaceuticals, often contributing to target binding and favorable pharmacokinetic properties. hzsqchem.com |
| Bromo Group | A key reactive handle for introducing diverse substituents via cross-coupling reactions, enabling systematic Structure-Activity Relationship (SAR) studies and lead optimization. mdpi.comacs.org |
| Amino Group | Provides a site for hydrogen bonding, which can be crucial for target interaction, and allows for derivatization to modulate physicochemical properties. hzsqchem.com |
Catalytic Applications, including Organocatalysis and Ligand Design
While this compound is frequently used in reactions that are catalyzed by transition metals like palladium, mdpi.com there is limited direct evidence in the available research to suggest its use as an organocatalyst itself or as a primary ligand in catalyst design. The pyridine nitrogen and the exocyclic amino group contain lone pairs of electrons, which theoretically could coordinate with metal centers to form catalytic complexes. However, specific applications demonstrating this function are not prominently documented in the reviewed literature. Its primary role remains that of a substrate or building block in catalyzed synthetic routes rather than a component of the catalyst itself.
Integration into Functional Materials and Supramolecular Assemblies
The structural characteristics of this compound, particularly its rigid aromatic core and sites for hydrogen bonding, suggest potential for its integration into more complex systems like functional materials or supramolecular assemblies. Some suppliers categorize the compound under material science building blocks, hinting at its potential use in areas like OLED materials. bldpharm.com Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures, and the amino and pyridine nitrogen atoms of the molecule could participate in such interactions. uni-mainz.de However, specific published research detailing the successful incorporation of this compound into defined functional materials or supramolecular structures is not found in the currently available search results. Therefore, its application in this domain remains largely speculative pending further research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-2-methylpyridin-3-amine (B1289001) |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| 3-Bromo-2-methoxy-4-methylpyridine |
| 2-Amino-5-bromo-4-methylpyridine |
| tetrakis(triphenylphosphine)palladium(0) |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes and Methodologies
While established methods exist for the synthesis of substituted pyridines, the development of more efficient, modular, and sustainable synthetic strategies remains a primary focus of organic chemistry. Pyridine (B92270) rings are common motifs in many biologically active compounds, making the invention of new synthetic methods highly desirable. nih.govacs.orgresearchgate.net
Future research is likely to focus on several key areas:
Cascade Reactions: Designing one-pot cascade reactions that can construct the substituted pyridine core in a single, efficient sequence is a significant goal. Methods employing a cascade of C-N cross-coupling, electrocyclization, and oxidation have already shown promise for creating highly substituted pyridines from simple starting materials. nih.gov Applying such logic could lead to a more streamlined synthesis of 5-Bromo-2-methoxy-4-methylpyridin-3-amine.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying molecular scaffolds without the need for pre-functionalized starting materials. nih.gov Future methodologies may enable the late-stage introduction of the methyl or other groups onto a pre-formed bromo-methoxy-aminopyridine core, offering greater flexibility in generating analogs. acs.org
Flow Chemistry: Continuous flow technologies offer improved safety, scalability, and reaction control compared to traditional batch synthesis. Developing a flow-based synthesis for this compound could enable more efficient manufacturing and facilitate the rapid production of a library of related derivatives for screening purposes.
Greener Synthesis: A growing emphasis is placed on environmentally friendly chemistry. acsgcipr.org Future synthetic routes will likely aim to reduce waste, avoid hazardous reagents, and use more sustainable solvents and catalysts. For instance, developing bromination techniques that avoid harsh reagents while maintaining high regioselectivity is an active area of research. researchgate.netorganic-chemistry.org
| Synthetic Strategy | Potential Advantage for this compound | Key Research Focus |
| Cascade Reactions | Increased efficiency, reduced step count, minimized purification. nih.gov | Design of novel multi-reaction sequences. |
| C-H Activation/Functionalization | Modular synthesis, late-stage diversification of analogs. nih.gov | Development of selective catalysts for specific C-H bonds. |
| Continuous Flow Synthesis | Enhanced scalability, safety, and process control. nih.gov | Optimization of reaction conditions for flow reactors. |
| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. acsgcipr.org | Use of non-toxic reagents and renewable solvents. |
High-Throughput Screening and Automation in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against biological targets. enamine.netresearchgate.netthermofisher.com this compound, as a potential building block or standalone agent, is well-suited for inclusion in HTS campaigns.
Emerging trends in this field include:
Advanced Assay Platforms: The use of sophisticated screening platforms, such as Fluorometric Imaging Plate Reader (FLIPR) systems for studying ion channels and GPCRs, or Surface Plasmon Resonance (SPR) for analyzing binding kinetics, can provide rich, high-quality data on the compound's biological activity. enamine.net
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of libraries containing billions of molecules. acs.org Incorporating the this compound scaffold into a DEL synthesis workflow could exponentially increase the chances of identifying potent and selective binders to protein targets.
Automation and AI: Integrating robotic automation with artificial intelligence (AI) and machine learning algorithms can accelerate the entire discovery pipeline. AI can help in designing more focused screening libraries, predicting hit compounds, and optimizing the subsequent hit-to-lead process. nih.gov
Advanced Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, guiding synthesis and predicting molecular behavior before any lab work is initiated. For this compound, computational methods can provide deep insights.
Future applications include:
Molecular Docking and Dynamics: These techniques can be used to predict how the compound might bind to the active site of specific proteins, such as kinases or enzymes, which are common targets for pyridine-based drugs. nih.govufl.edu This allows for the rational design of new derivatives with enhanced binding affinity and selectivity.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This information is crucial for understanding its chemical behavior and for designing novel reactions.
ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Applying these models to virtual libraries based on the this compound scaffold can help prioritize compounds with favorable drug-like properties for synthesis, saving significant time and resources.
| Computational Method | Application to this compound | Predicted Outcome |
| Molecular Docking | Simulating binding to protein targets (e.g., kinases, receptors). researchgate.net | Identification of potential biological targets and binding modes. |
| Molecular Dynamics | Simulating the stability of the compound-protein complex over time. nih.gov | Assessment of binding stability and conformational changes. |
| Density Functional Theory (DFT) | Calculating electronic properties and reactivity indices. mdpi.com | Prediction of reaction pathways and molecular properties. |
| ADMET Modeling | Predicting pharmacokinetic and toxicity profiles. nih.gov | Prioritization of derivatives with better drug-like characteristics. |
Interdisciplinary Research in Chemical Biology and Materials Science
The unique structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry, particularly at the intersection of chemistry, biology, and materials science.
Functional Materials: Pyridine derivatives are utilized in the development of functional organic materials. nbinno.com The bromo-substituent on the ring provides a handle for metal-catalyzed cross-coupling reactions, allowing the molecule to be polymerized or incorporated into larger conjugated systems for applications in electronics or photonics.
Bioconjugation: The amine and bromo functionalities offer orthogonal handles for bioconjugation, enabling the compound to be attached to biomolecules like proteins or nucleic acids to study biological processes or develop targeted therapeutic agents.
Exploration of Undiscovered Reactivity and Transformational Chemistry
The combination of functional groups on the this compound ring presents a rich playground for exploring novel chemical transformations.
Cross-Coupling Reactions: The bromine atom is a prime site for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. mdpi.comnbinno.com Future research will likely explore the use of novel catalysts (e.g., based on earth-abundant metals) to perform these transformations under milder conditions with greater functional group tolerance.
Late-Stage Functionalization: Modifying complex molecules in the final steps of a synthesis is a powerful strategy. acs.org Research could focus on selectively functionalizing the C-H bonds of the methyl group or the pyridine ring itself to rapidly generate a diverse set of analogs from a common intermediate.
Ring Transformation Chemistry: More drastic transformations could involve reactions that open and re-close the pyridine ring to access entirely new heterocyclic systems. Such "molecular surgery" approaches can turn an electron-deficient pyridine into a more reactive intermediate, allowing for novel functionalization patterns. acs.org
| Reactive Site | Known Reaction Types | Potential Future Exploration |
| C5-Bromine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. nbinno.com | Photoredox catalysis, earth-abundant metal catalysis. |
| C3-Amine | Acylation, diazotization, heterocycle formation. mdpi.com | Use in multicomponent reactions, directing group for C-H activation. |
| C2-Methoxy | Cleavage to hydroxyl group. nbinno.com | O-demethylation under novel conditions, role in directing metallation. |
| C4-Methyl | Oxidation to carboxylic acid. | Benzylic C-H functionalization, radical-mediated transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
